N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is an organic compound characterized by the presence of methoxy, nitro, and sulfanylacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves the reaction of 4-methoxy-2-nitroaniline with 4-methoxythiophenol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- N-(4-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- N-(4-methoxy-2-nitrophenyl)-2-(4-nitrophenyl)sulfanylacetamide
Uniqueness
N-(4-methoxy-2-nitrophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-11-3-6-13(7-4-11)24-10-16(19)17-14-8-5-12(23-2)9-15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQJVVCEFBOFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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